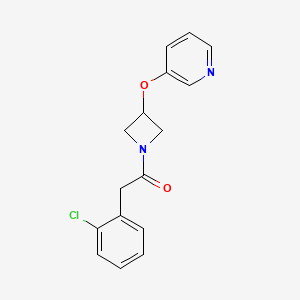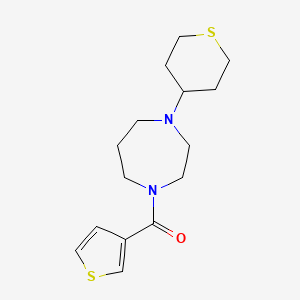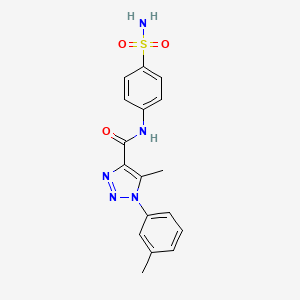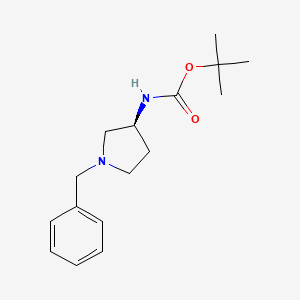
2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it is currently being investigated for its potential use in other types of cancer.
Mecanismo De Acción
2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone works by irreversibly binding to the EGFR kinase domain, which prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. The selectivity of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone for the mutated form of EGFR is due to the presence of a bulky substituent that prevents the binding of the drug to the wild-type receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone have been extensively studied in preclinical and clinical settings. In vitro studies have shown that 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone inhibits the proliferation and survival of cancer cells that carry the EGFR T790M mutation. In vivo studies have shown that 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone reduces tumor growth and prolongs survival in animal models of NSCLC. Clinical trials have shown that 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has a favorable safety profile and is well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of the EGFR T790M mutation, which makes it a valuable tool for studying the role of this mutation in cancer development and progression. In addition, 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has a favorable safety profile and can be used at clinically relevant doses in preclinical studies.
However, there are also some limitations to the use of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone in laboratory experiments. The irreversible binding of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone to the EGFR kinase domain can make it difficult to study the kinetics of drug-receptor interactions. In addition, the selectivity of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone for the mutated form of EGFR means that it may not be effective against tumors that do not carry this mutation.
Direcciones Futuras
There are several future directions for the study of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone and its potential use in cancer treatment. One area of research is the development of combination therapies that include 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone and other anticancer agents, such as immune checkpoint inhibitors or other TKIs. Another area of research is the investigation of the mechanisms of resistance to 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone and the development of strategies to overcome this resistance. Finally, the potential use of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone in other types of cancer, such as breast cancer or colorectal cancer, is also an area of active research.
Métodos De Síntesis
The synthesis of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves the reaction of 2-chloro-1-(pyridin-3-yloxy)ethanone with (S)-1-(2-hydroxyethyl)azetidine-3-carboxylic acid, followed by a chlorination reaction using thionyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has been extensively studied in preclinical and clinical settings for its potential use in the treatment of NSCLC. It has been shown to be effective against tumors that carry the EGFR T790M mutation, which is associated with resistance to first-generation EGFR TKIs. In addition, 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has been investigated for its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors and other TKIs.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWTZXYCNPIDSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)
![N-cyclopentyl-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392415.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)
![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2392426.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2392430.png)


![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)